N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of xanthone derivatives Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of the xanthone core: The xanthone core can be synthesized through the condensation of appropriate benzophenone derivatives with salicylic acid under acidic conditions.
Introduction of the phenoxyacetamide group: The phenoxyacetamide moiety can be introduced via nucleophilic substitution reactions. This involves reacting the xanthone derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Phenoxyacetyl chloride in the presence of triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Reduced xanthone derivatives.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide involves its interaction with molecular targets such as topoisomerase II and DNA. The compound can intercalate into DNA, disrupting the DNA replication process and leading to cell cycle arrest and apoptosis . Additionally, it can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the cellular response to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide: Similar in structure but with a different substituent on the xanthone core.
3-(4-phenylbutoxy)-9H-xanthen-9-one: Another xanthone derivative with different biological activities.
Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate: A related compound with potential as an acetylcholinesterase inhibitor.
Uniqueness
N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is unique due to its specific phenoxyacetamide group, which imparts distinct biological activities and chemical reactivity compared to other xanthone derivatives. Its ability to target topoisomerase II and modulate Nrf2 activity makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-(9-oxoxanthen-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-20(13-25-15-6-2-1-3-7-15)22-14-10-11-17-19(12-14)26-18-9-5-4-8-16(18)21(17)24/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBEKYOBUXUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.